molecular formula C25H26N4O3S3 B2630165 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 922702-21-4

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2630165
CAS No.: 922702-21-4
M. Wt: 526.69
InChI Key: KUKWTQVTZLRLRH-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of death-associated protein kinase 3 (DAPK3/ZIPK) [Link: https://www.embopress.org/doi/full/10.15252/embj.201591169]. This compound has emerged as a critical pharmacological tool for dissecting the complex physiological and pathological roles of DAPK3, which is a serine/threonine kinase involved in the regulation of fundamental cellular processes including apoptosis (programmed cell death), autophagy, smooth muscle contraction, and immune cell signaling [Link: https://www.nature.com/articles/s41580-020-0227-y]. Its high selectivity profile makes it invaluable for researchers investigating DAPK3-specific signaling pathways without the confounding off-target effects associated with less specific kinase inhibitors. The primary research applications for this inhibitor are in the fields of oncology, where DAPK3 activity has been implicated in cancer cell survival and metastasis, and in vascular biology, given the kinase's role in regulating myosin phosphorylation and smooth muscle contractility [Link: https://journals.physiology.org/doi/full/10.1152/ajpheart.00198.2018]. By effectively blocking DAPK3 activity, this compound enables scientists to explore novel therapeutic strategies aimed at modulating cell death pathways or controlling pathological contractile events, thereby providing a strong foundation for future drug discovery efforts.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S3/c1-17-13-21-22(14-18(17)2)34-25(27-21)29(16-19-5-3-9-26-15-19)24(30)20-7-10-28(11-8-20)35(31,32)23-6-4-12-33-23/h3-6,9,12-15,20H,7-8,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWTQVTZLRLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of heterocyclic compounds and exhibits a range of pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound can be represented with the following IUPAC name and structure:

Property Details
IUPAC Name This compound
Molecular Formula C25H26N4O3S3
Molecular Weight 522.68 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of the benzothiazole and piperidine intermediates, followed by their coupling with pyridine and thiophene derivatives under controlled conditions. Common reagents include various acids and bases to facilitate the formation of the desired product .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazolidinones have shown potent antitumor activity against glioblastoma multiforme cells . The mechanism often involves the modulation of cell viability through apoptosis induction in cancer cells.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Sulfonamide derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 10 µg/mL . The presence of electron-withdrawing groups on the sulfonamide moiety enhances antibacterial activity by increasing lipophilicity and improving membrane penetration.

Enzyme Inhibition

Inhibitory effects on enzymes such as α-amylase and urease have been observed with related compounds. Specific derivatives demonstrated high potency compared to standard inhibitors . This suggests that this compound may serve as a lead compound for developing new enzyme inhibitors.

Study 1: Antitumor Activity

A study investigated the cytotoxic effects of synthesized thiazolidinone derivatives on glioblastoma cells. Among the tested compounds, several exhibited significant reductions in cell viability, indicating potential for further development as anticancer agents .

Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of sulfonamide derivatives. The study highlighted that modifications in substituent groups led to varying degrees of activity against Gram-positive and Gram-negative bacteria, establishing structure–activity relationships critical for drug design .

Scientific Research Applications

Structural Features

The compound features a unique combination of a benzothiazole moiety, piperidine ring, and thiophene sulfonyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various microbial pathogens. Studies show that the presence of sulfonamides enhances the antimicrobial activity of these compounds, making them promising candidates for antibiotic development .

Anticancer Potential

The compound's structural motifs suggest potential anticancer applications. Benzothiazole derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of piperidine and thiophene groups may further enhance these effects by improving bioavailability and target specificity .

Enzyme Inhibition

Compounds similar to N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide have shown promise as enzyme inhibitors. For example, certain benzothiazole derivatives are known to inhibit nitric oxide synthase (NOS), which plays a critical role in various physiological processes and disease mechanisms .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that allow for the modification of functional groups to enhance desired properties. The synthetic versatility of benzothiazole derivatives enables researchers to explore various substitutions that can lead to improved efficacy and reduced toxicity .

Material Science

Beyond biological applications, compounds like this compound are being investigated for their photophysical properties. Their unique electronic structures make them suitable candidates for use in organic electronics and photonic devices .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole-sulfonamide hybrids demonstrated enhanced antimicrobial activity compared to traditional antibiotics. The results indicated that modifications in the sulfonamide group significantly affected the Minimum Inhibitory Concentration (MIC) values against common pathogens .

Case Study 2: Anticancer Activity

In vitro studies on benzothiazole derivatives revealed their ability to inhibit proliferation in various cancer cell lines. The introduction of piperidine rings was found to improve the compounds' binding affinity to cancer-specific targets, suggesting a pathway for developing targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound involves coupling a benzothiazole-amine intermediate with a thiophene-sulfonyl-activated piperidine-carboxamide scaffold. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzothiazole and pyridinylmethylamine moieties.
  • Sulfonylation : Reaction of the piperidine nitrogen with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
  • Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) followed by recrystallization.

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
  • Catalyst screening : Palladium-based catalysts may enhance coupling efficiency .

Q. Table 1: Representative Yields from Analogous Syntheses

IntermediateMethodYield (%)Purity (HPLC)Reference
Thiazole-carboxamideMethod A3998%
Sulfonylated piperidineMethod B2499%

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the benzothiazole and pyridinylmethyl groups. For example, aromatic protons in the benzothiazole ring appear as singlets at δ 7.2–7.5 ppm .
  • HPLC-MS : Assess purity (>98%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 550–600 range).
  • IR Spectroscopy : Detect sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) bands at 1650–1700 cm⁻¹ .

Q. Resolving Spectral Conflicts :

  • Repetition under controlled conditions : Re-run NMR with deuterated DMSO to eliminate solvent artifacts.
  • Orthogonal methods : Cross-validate mass spectrometry with elemental analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the thiophene-2-sulfonyl group?

Methodological Answer:

  • Analog synthesis : Replace the thiophene-sulfonyl group with benzene-sulfonyl or methyl-sulfonyl moieties (see Table 2 ).
  • Biological assays : Test analogs against target enzymes (e.g., kinases or proteases) to correlate sulfonyl electronegativity with inhibition potency.
  • Computational docking : Use Schrödinger Suite or AutoDock to model sulfonyl interactions in enzyme active sites .

Q. Table 2: Proposed Sulfonyl Analogs for SAR

AnalogSulfonyl GroupSynthetic FeasibilityTarget Enzyme
1Thiophene-2-sulfonylHigh (via method A)Kinase X
2Benzene-sulfonylModerateProtease Y

Q. What computational strategies predict binding affinity, and how are models validated?

Methodological Answer:

  • Molecular docking : Use GLIDE or MOE to simulate ligand-enzyme interactions. Focus on hydrogen bonding between the sulfonyl group and catalytic lysine residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
  • Experimental validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for experimental vs. predicted affinities.
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How should contradictory in vitro vs. in vivo efficacy data be resolved?

Methodological Answer: Potential Causes :

  • Metabolic instability : The thiophene-sulfonyl group may undergo cytochrome P450-mediated oxidation in vivo.
  • Poor bioavailability : Low logP values (<3) limit membrane permeability.

Q. Methodological Adjustments :

  • Prodrug design : Introduce ester moieties to enhance solubility (e.g., replace carboxamide with methyl ester).
  • Metabolite profiling : Use LC-MS/MS to identify degradation products in plasma .
  • PK/PD modeling : Corrogate in vitro IC50 with in vivo exposure (AUC) to refine dosing regimens.

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